molecular formula C20H23ClN3.Cl<br>C20H23Cl2N3 B15182947 2-(((4-Chlorophenyl)methylhydrazono)methyl)-1-ethyl-3,3-dimethyl-3H-indolium chloride CAS No. 73718-63-5

2-(((4-Chlorophenyl)methylhydrazono)methyl)-1-ethyl-3,3-dimethyl-3H-indolium chloride

Cat. No.: B15182947
CAS No.: 73718-63-5
M. Wt: 376.3 g/mol
InChI Key: NFFIULMZTNDTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((4-Chlorophenyl)methylhydrazono)methyl)-1-ethyl-3,3-dimethyl-3H-indolium chloride is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-(((4-Chlorophenyl)methylhydrazono)methyl)-1-ethyl-3,3-dimethyl-3H-indolium chloride typically involves the reaction of 4-chlorobenzaldehyde with 1-ethyl-3,3-dimethyl-2-methyleneindoline in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification techniques to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

2-(((4-Chlorophenyl)methylhydrazono)methyl)-1-ethyl-3,3-dimethyl-3H-indolium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with various carbonyl compounds, leading to the formation of new hydrazone derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other indole derivatives and complex organic molecules.

    Biology: It has shown potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((4-Chlorophenyl)methylhydrazono)methyl)-1-ethyl-3,3-dimethyl-3H-indolium chloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .

Comparison with Similar Compounds

2-(((4-Chlorophenyl)methylhydrazono)methyl)-1-ethyl-3,3-dimethyl-3H-indolium chloride can be compared with other similar indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings.

Properties

CAS No.

73718-63-5

Molecular Formula

C20H23ClN3.Cl
C20H23Cl2N3

Molecular Weight

376.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;chloride

InChI

InChI=1S/C20H22ClN3.ClH/c1-4-24-18-8-6-5-7-17(18)20(2,3)19(24)14-23-22-13-15-9-11-16(21)12-10-15;/h5-12,14H,4,13H2,1-3H3;1H

InChI Key

NFFIULMZTNDTHV-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=N/NCC3=CC=C(C=C3)Cl.[Cl-]

Canonical SMILES

CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=NNCC3=CC=C(C=C3)Cl.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.